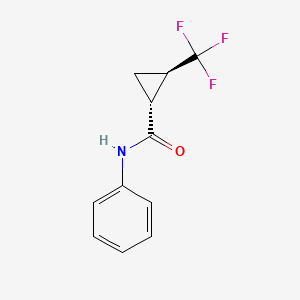
2-Methyl-3-phenylpentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-phenylpentanoic acid is an organic compound with the molecular formula C12H16O2 It belongs to the class of carboxylic acids and is characterized by a phenyl group attached to a pentanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-phenylpentanoic acid can be achieved through several methods. One common approach involves the alkylation of phenylacetic acid with 2-bromopentane under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phenylacetic acid, followed by the addition of 2-bromopentane to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the carbon-carbon bonds necessary for the synthesis of this compound .
化学反应分析
Types of Reactions: 2-Methyl-3-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
2-Methyl-3-phenylpentanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or analgesic properties, is ongoing.
Industry: It serves as a building block for the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-Methyl-3-phenylpentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
- 3-Methyl-2-phenylpentanoic acid
- 2-Methyl-5-phenylpentanoic acid
- 2-Methyl-3-phenylpropanoic acid
Comparison: Compared to these similar compounds, 2-Methyl-3-phenylpentanoic acid is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
192.25 g/mol |
IUPAC 名称 |
2-methyl-3-phenylpentanoic acid |
InChI |
InChI=1S/C12H16O2/c1-3-11(9(2)12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,13,14) |
InChI 键 |
XFNQNRXTGJJGSJ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC=C1)C(C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


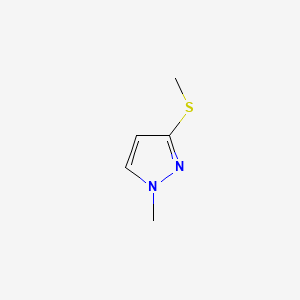

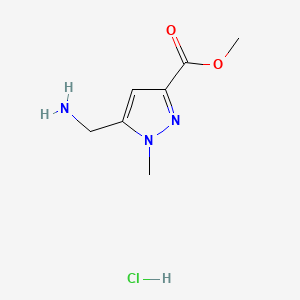
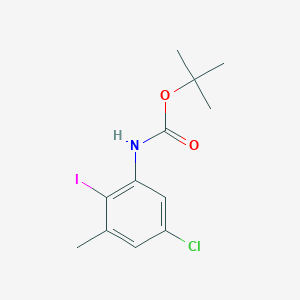
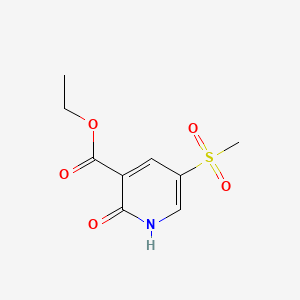
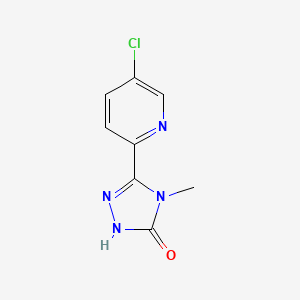


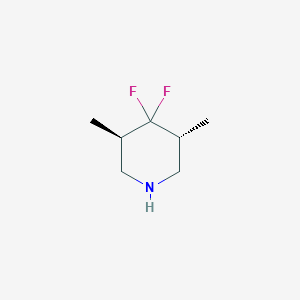
![({4-[(dimethylamino)methyl]phenyl}methyl)({[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methyl})amine](/img/structure/B13570302.png)


